N-Pyrazinylcarbonyl-L-phenylalanine-d8
CAS No.: 1331912-47-0
Cat. No.: VC0020574
Molecular Formula: C14H13N3O3
Molecular Weight: 279.325
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1331912-47-0 |
|---|---|
| Molecular Formula | C14H13N3O3 |
| Molecular Weight | 279.325 |
| IUPAC Name | (2S)-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1/i1D,2D,3D,4D,5D,8D2,11D |
| Standard InChI Key | DWYZPDHMMZGQAP-YIQGVWLISA-N |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
N-Pyrazinylcarbonyl-L-phenylalanine-d8 is identified by several key designations in chemical databases and reference materials:
| Identifier | Value |
|---|---|
| CAS Number | 1331912-47-0 |
| PubChem CID | 45040299 |
| Molecular Formula | C₁₄H₁₃N₃O₃ (with 8 H atoms as deuterium) |
| Molecular Weight | 279.32 g/mol |
| Creation Date | March 29, 2010 |
| Last Modified | February 15, 2025 |
The compound was first registered in chemical databases in 2010, as indicated by its PubChem creation date . It is commercially available from specialty chemical suppliers and is recognized by several synonym identifiers including HY-W018811S and DA-66211 .
Structural Configuration
According to the IUPAC nomenclature, N-Pyrazinylcarbonyl-L-phenylalanine-d8 is formally named as (2S)-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoic acid . This systematic name reveals crucial structural details:
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The compound maintains the L-configuration (S-stereochemistry) at the alpha carbon position
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Contains a pyrazine-2-carbonyl group attached to the amino group
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Features eight deuterium atoms distributed across the molecule:
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Five deuterium atoms replacing hydrogens on the phenyl ring (2,3,4,5,6-pentadeuteriophenyl)
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Three deuterium atoms replacing hydrogens at the alpha and beta carbon positions (2,3,3-trideuterio)
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The InChI representation provided in the database further specifies these structural details: InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1/i1D,2D,3D,4D,5D,8D2,11D .
Physicochemical Properties
General Properties
N-Pyrazinylcarbonyl-L-phenylalanine-d8 possesses a range of physicochemical properties that define its behavior in various experimental contexts:
| Property | Value |
|---|---|
| XLogP3-AA | 1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
| Exact Mass | 279.14590525 Da |
| Topological Polar Surface Area | 92.2 Ų |
| Complexity | 343 |
| Heavy Atom Count | 20 |
These properties indicate a molecule with moderate lipophilicity (XLogP3-AA value of 1), suggesting a balance between aqueous solubility and membrane permeability . The relatively high topological polar surface area of 92.2 Ų is consistent with the presence of multiple polar functional groups, including the carboxylic acid, amide linkage, and pyrazine nitrogen atoms .
Isotopic Composition
The "d8" designation in the compound name refers to the eight deuterium atoms that replace hydrogen atoms in the molecule. Deuterium (²H) is a stable isotope of hydrogen with an additional neutron, nearly doubling its atomic mass while maintaining virtually identical chemical behavior. This isotopic substitution creates a compound with identical chemical properties to its non-deuterated counterpart but with a mass shift of 8 atomic mass units.
The specific deuteration pattern of N-Pyrazinylcarbonyl-L-phenylalanine-d8 creates a unique mass signature that makes it easily distinguishable in mass spectrometric analyses. The compound's monoisotopic mass of 279.14590525 Da is significantly different from the non-deuterated version, allowing clear identification in analytical applications .
Relationship to Parent Compounds
Comparison with Phenylalanine-d8
N-Pyrazinylcarbonyl-L-phenylalanine-d8 is structurally derived from phenylalanine-d8, which is itself a deuterated version of the essential amino acid L-phenylalanine. Phenylalanine-d8 (PubChem CID: 53731873) has a molecular weight of 173.24 g/mol and is described as "a phenylalanine derivative" . The key differences between these compounds are:
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N-Pyrazinylcarbonyl-L-phenylalanine-d8 features an additional pyrazinylcarbonyl group attached to the amino terminus
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This modification increases the molecular weight from 173.24 g/mol to 279.32 g/mol
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The addition of the pyrazinylcarbonyl group introduces two additional nitrogen atoms to the structure
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The modification significantly alters the compound's hydrophobicity, hydrogen bonding capacity, and structural complexity
This relationship demonstrates how N-Pyrazinylcarbonyl-L-phenylalanine-d8 represents a specialized, functionalized derivative of a basic amino acid building block.
Structural Modifications and Implications
The attachment of the pyrazinylcarbonyl group to phenylalanine-d8 has several important implications:
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The free amino group (-NH₂) of phenylalanine-d8 is converted to an amide (-NH-CO-), reducing its basicity and altering its hydrogen bonding characteristics
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The pyrazine ring introduces additional aromatic character and potential for π-π interactions
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The additional functional group increases the compound's topological polar surface area from 63.3 Ų (in phenylalanine-d8) to 92.2 Ų (in N-Pyrazinylcarbonyl-L-phenylalanine-d8)
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The modification affects the compound's potential for binding to protein targets, as the extended structure creates new opportunities for molecular recognition
Analytical Applications
Role as an Internal Standard
The primary application of N-Pyrazinylcarbonyl-L-phenylalanine-d8 is as an internal standard for quantitative analytical methods, particularly in mass spectrometry. The compound's deuterium labeling provides several advantages in this role:
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Chromatographic co-elution with non-deuterated analogs, as deuteration minimally affects retention time in most separation methods
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Distinct mass spectral signature due to the 8 Da mass shift, allowing clear differentiation from non-labeled compounds
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Nearly identical chemical reactivity compared to non-deuterated counterparts, ensuring similar sample preparation efficiency
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Resistance to hydrogen-deuterium exchange under most analytical conditions, maintaining isotopic integrity
These properties make N-Pyrazinylcarbonyl-L-phenylalanine-d8 valuable for developing robust quantitative methods for analyzing related compounds in complex matrices.
Synthetic Considerations
Deuteration Strategies
The specific pattern of deuteration in N-Pyrazinylcarbonyl-L-phenylalanine-d8 requires careful consideration during synthesis. Potential approaches to achieve the desired deuteration pattern include:
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Starting with commercially available phenylalanine-d8 as a precursor
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Custom synthesis involving deuterium exchange reactions under specialized conditions
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Use of deuterated starting materials for constructing the phenylalanine scaffold
The strategic placement of deuterium atoms at specific positions enhances the compound's utility in analytical applications, particularly when studying metabolic transformations that may occur at these sites.
Future Research Directions
Analytical Method Development
Future research involving N-Pyrazinylcarbonyl-L-phenylalanine-d8 will likely focus on developing and validating analytical methods for various applications:
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Quantitative determination of related compounds in biological matrices
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Metabolomic studies focusing on phenylalanine-derived compounds
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Investigation of pharmaceutical formulations containing similar structural motifs
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Development of standardized protocols for clinical laboratory testing
Structure-Activity Relationship Studies
The availability of deuterium-labeled compounds like N-Pyrazinylcarbonyl-L-phenylalanine-d8 enables sophisticated structure-activity relationship studies:
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Comparative analysis of binding affinities between deuterated and non-deuterated analogs
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Investigation of the effect of deuteration on metabolic stability
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Exploration of deuterium-induced changes in conformational preferences
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Quantification of kinetic isotope effects in enzymatic transformations
These studies could provide valuable insights into the fundamental physical chemistry governing molecular interactions in biological systems.
N-Pyrazinylcarbonyl-L-phenylalanine-d8 represents a specialized chemical tool that combines the structural features of a modified amino acid with strategic deuterium labeling. Its defined structure with specific deuterium substitution patterns makes it valuable for quantitative analysis, metabolic studies, and as a reference compound in pharmaceutical and biomedical research.
The compound's commercial availability suggests ongoing demand from researchers in various fields, despite its specialized nature. As analytical techniques continue to advance and the importance of deuterated standards grows, compounds like N-Pyrazinylcarbonyl-L-phenylalanine-d8 will likely find expanded applications in pharmaceutical development, metabolomics, and other areas of biomedical research.
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